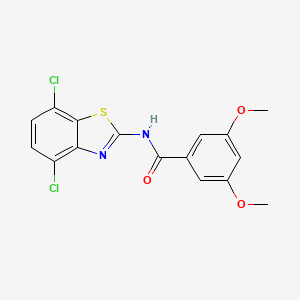

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, also known as DBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBM is a benzothiazole derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Pharmacological Applications

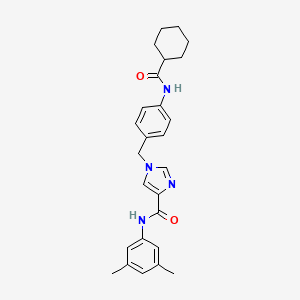

A novel series of compounds, including 4-thiazolidinone derivatives, have been designed and evaluated for their anticonvulsant activities. These compounds, characterized by essential functional groups for binding to benzodiazepine receptors, have shown significant anticonvulsant and sedative-hypnotic activities without impairing learning and memory, indicating the potential for benzodiazepine receptor modulation (Faizi et al., 2017).

Material Science and Chemistry

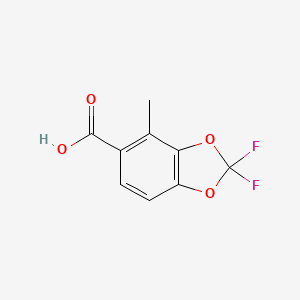

The study of molecular structures and intermolecular interactions is fundamental for understanding material properties. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, highlighting the influence of intermolecular interactions on molecular geometry, a critical aspect for designing materials with specific properties (Karabulut et al., 2014).

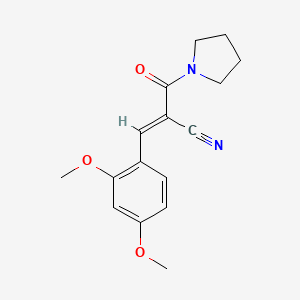

In the realm of organic synthesis, the 3,4-dimethoxybenzyl moiety has been explored as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides, demonstrating its utility in synthetic chemistry for protecting sensitive functional groups (Grunder-Klotz & Ehrhardt, 1991).

Environmental Science

Research on photocatalytic degradation of organic pollutants has benefited from studies on compounds like 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, underscoring the role of adsorbent supports in enhancing the rate of mineralization and reducing toxic intermediates in solutions (Torimoto et al., 1996).

Antimicrobial and Antitumor Studies

The search for new antimicrobial and antitumor agents has led to the synthesis of benzothiazole derivatives, demonstrating significant activities against various bacterial and fungal strains, as well as against cancer cell lines. This research avenue offers promising leads for the development of novel therapeutic agents (Osmaniye et al., 2018).

properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c1-22-9-5-8(6-10(7-9)23-2)15(21)20-16-19-13-11(17)3-4-12(18)14(13)24-16/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNLPCINBCQDAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2965206.png)

![1-(3-((3-((4-Bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2965209.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide](/img/structure/B2965211.png)

![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)

![3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid](/img/structure/B2965222.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/no-structure.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)

![2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)